molecular formula C17H16N2O3 B5645019 N-(2-ethylphenyl)-3-(3-nitrophenyl)acrylamide

N-(2-ethylphenyl)-3-(3-nitrophenyl)acrylamide

Cat. No. B5645019
M. Wt: 296.32 g/mol
InChI Key: RCBUIDCZPDAOPJ-ZHACJKMWSA-N
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Description

N-(2-ethylphenyl)-3-(3-nitrophenyl)acrylamide, commonly known as ENPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENPA is a yellow powder that is soluble in organic solvents and is used as a starting material for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ENPA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in cells. ENPA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and metabolic pathways.
Biochemical and Physiological Effects:
ENPA has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that ENPA can induce oxidative stress and DNA damage in cancer cells. In vivo studies have shown that ENPA can reduce tumor growth and increase the survival rate of mice with cancer. ENPA has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

ENPA has several advantages for lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its potential for use in a wide range of applications. However, ENPA also has some limitations, including its toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the study of ENPA, including the development of new synthetic methods for the production of ENPA and its derivatives, the investigation of its potential applications in drug discovery and materials science, and the exploration of its mechanism of action and biochemical and physiological effects in greater detail. Additionally, the use of ENPA as a sensor for the detection of heavy metals in water and the development of ENPA-based diagnostic tools for cancer and other diseases are promising areas of research.

Synthesis Methods

ENPA can be synthesized using various methods, including the condensation reaction of 2-ethylphenylamine and 3-nitrocinnamic acid, followed by the reduction of the resulting product. Another method involves the reaction of 2-ethylphenylamine and 3-nitrobenzaldehyde in the presence of a base, followed by the reduction of the resulting product. The synthesis of ENPA is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

ENPA has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, ENPA has been shown to have anticancer, antibacterial, and antifungal properties. In materials science, ENPA has been used as a starting material for the synthesis of fluorescent dyes and polymers. In environmental science, ENPA has been studied for its potential use as a sensor for the detection of heavy metals in water.

properties

IUPAC Name

(E)-N-(2-ethylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-14-7-3-4-9-16(14)18-17(20)11-10-13-6-5-8-15(12-13)19(21)22/h3-12H,2H2,1H3,(H,18,20)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBUIDCZPDAOPJ-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-ethylphenyl)-3-(3-nitrophenyl)prop-2-enamide

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